N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Research has identified compounds structurally similar to N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide with promising antibacterial activity. A study by Palkar et al. (2017) synthesized novel analogs that displayed significant antibacterial effects, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).
Supramolecular Gelators
A 2020 study by Yadav and Ballabh found that N-(thiazol-2-yl) benzamide derivatives, related in structure, can act as supramolecular gelators, influencing gelation behavior in ethanol/water and methanol/water mixtures. This implies potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).
Photoinduced Reactions
The photoinduced reactions of thiazole derivatives, which are chemically related, were investigated in a study by Matsuura and Saito (1969). Understanding these reactions can have implications in photodynamic therapy and the development of light-sensitive materials (Matsuura & Saito, 1969).
Anticancer Applications
Compounds with a similar molecular structure have shown potential as anticancer agents. For instance, a study by Ravinaik et al. (2021) synthesized derivatives that exhibited significant anticancer activity against various cancer cell lines, suggesting a potential role in cancer treatment (Ravinaik et al., 2021).
Corrosion Inhibition
Research has explored the use of thiazole derivatives in corrosion inhibition. A study by Yadav, Sharma, and Kumar (2015) demonstrated the efficacy of certain thiazole derivatives in preventing corrosion of steel in acidic environments, indicating potential applications in material protection and preservation (Yadav, Sharma, & Kumar, 2015).
Antimicrobial Agents
N-(thiazol-2-yl) benzamide derivatives have been synthesized and evaluated for their antimicrobial activities. Desai, Dodiya, and Shihora (2011) reported significant antibacterial and antifungal activities of synthesized compounds, suggesting their potential use in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Target of Action
Similar compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that compounds containing the indole nucleus can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the interaction of the compound with its targets.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
Properties
IUPAC Name |
N-benzyl-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-19(20(28)23-12-15-7-4-3-5-8-15)29-21(24-13)18-14(2)27(26-25-18)17-10-6-9-16(22)11-17/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGMQFPYLZILCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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